![molecular formula C26H23ClN4O2S B2960819 3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422530-31-2](/img/structure/B2960819.png)
3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule with multiple functional groups, including a phenylpiperazine, a tetrahydroquinazolinone, and a chlorophenyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials.Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the carbonyl group might undergo nucleophilic addition reactions, while the chlorophenyl group might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined through various laboratory tests.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- Quinazoline derivatives, such as 3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, have been synthesized and characterized for potential antimicrobial applications. These compounds have shown antibacterial and antifungal activities against organisms like Eschericia coli and Staphylococcus aureus, highlighting their significance in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Properties
- Some derivatives of this compound have been evaluated for their potential anti-inflammatory and analgesic activities. This indicates a possible role in the development of new medications targeting inflammation and pain management (Farag et al., 2012).
Antituberculosis Potential
- Quinazoline derivatives have also been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. Certain compounds within this group exhibited significant activity against tuberculosis, suggesting their potential as antituberculosis agents (Chitra et al., 2011).
Synthesis and Structural Analysis
- Research into the synthesis and characterization of these compounds, including crystallographic studies, provides valuable insights into their molecular structures. This is essential for understanding their pharmacological properties and potential therapeutic applications (Butcher et al., 2007).
Heterocyclic Derivatives and Photolysis Studies
- Studies on the synthesis of heterocyclic systems containing bridged nitrogen atoms, such as quinazoline derivatives, and their antibacterial activity have been conducted. These studies contribute to the broader field of medicinal chemistry and drug development (Hui et al., 2000).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would include assessing its toxicity, flammability, and potential for causing irritation or allergic reactions.
Direcciones Futuras
Future research on this compound could involve optimizing its synthesis, investigating its reactivity, studying its mechanism of action, and assessing its potential uses in fields like medicine or materials science.
Please note that this is a general analysis and the specifics could vary for the actual compound. For a detailed analysis, it would be necessary to refer to scientific literature or conduct laboratory experiments.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2S/c27-20-9-6-18(7-10-20)17-31-25(33)22-11-8-19(16-23(22)28-26(31)34)24(32)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h1-7,9-10,19,22-23H,8,11-17H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYWYVCAVBBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)N3CCN(CC3)C4=CC=CC=C4)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

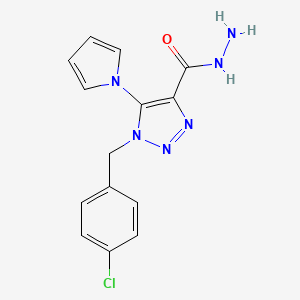
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2960738.png)
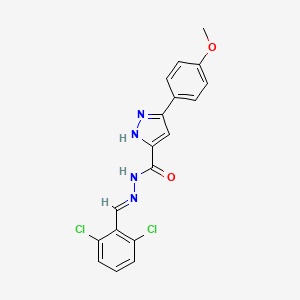
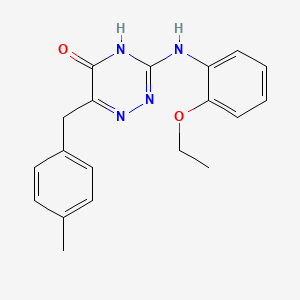
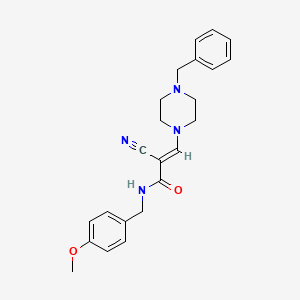
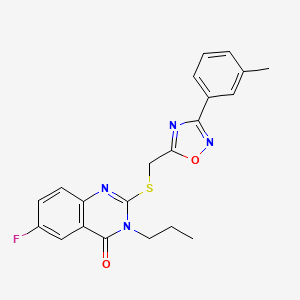
![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)
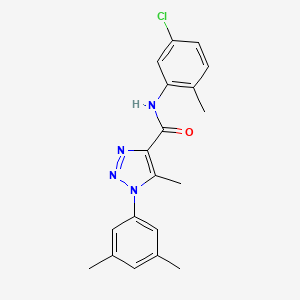
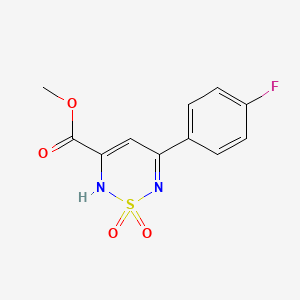
amino}acetamide](/img/structure/B2960750.png)
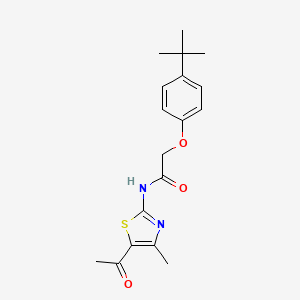
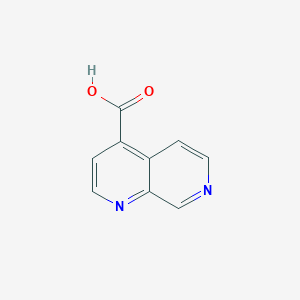
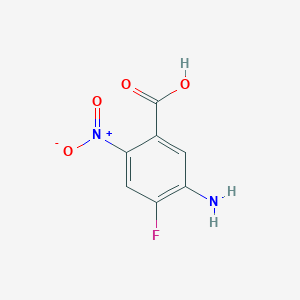
![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)